N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of dimethoxyphenyl, oxadiazolyl, and dihydropyridinyl groups
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-17-6-9-19(10-7-17)24-28-25(35-29-24)20-5-4-14-30(26(20)32)16-23(31)27-13-12-18-8-11-21(33-2)22(15-18)34-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFQTOTISAAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to cyclization reactions to introduce the oxadiazole and dihydropyridine rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
Molecular Formula
The molecular formula is , indicating a complex arrangement that supports diverse interactions within biological systems.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant pharmacological activities. The presence of the dimethoxyphenyl group enhances the compound's interaction with various biological targets, potentially leading to:
- Antitumor activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective effects : The dihydropyridine component may contribute to neuroprotection through calcium modulation.
Drug Development
The unique structure of this compound positions it as a candidate for drug development. Researchers are exploring its potential as:
- Analgesics : Given its structural similarities to known analgesics, it may provide pain relief with fewer side effects.
- Antidepressants : The compound's interaction with neurotransmitter systems could lead to mood-enhancing effects.
Biological Mechanism Investigation
Studies are underway to elucidate the mechanisms by which this compound exerts its effects:
- Receptor Binding Studies : Investigating interactions with specific receptors (e.g., dopamine and serotonin receptors) to understand its therapeutic potential.
- Enzyme Inhibition Assays : Evaluating its ability to inhibit enzymes involved in disease pathways, such as those related to inflammation or cancer progression.
Case Study 1: Antitumor Activity
A recent study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Data showed a dose-dependent response, suggesting potential for further development into an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, supporting their use in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethoxyphenyl)-2-{2-ethyl[(4-methylphenyl)sulfonyl]anilino}acetamide
- **3-(3,4-Dimethoxyphenyl)propionic acid
- **Ethyl 3-(3,4-dimethoxyphenyl)propionate
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's structure includes a 1,2,4-oxadiazole moiety, which is known for diverse biological activities.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 459.52 g/mol. Its structure features several pharmacophores that contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C27H27N3O4 |
| Molecular Weight | 459.52 g/mol |
| Key Functional Groups | Oxadiazole, Dihydropyridine |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole unit. These compounds have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound exhibited IC50 values ranging from 10 to 30 µM against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Studies indicate that it can reduce levels of TNF-alpha and IL-6 in vitro:
- Inhibition Assay : In cellular models, the compound reduced TNF-alpha production by approximately 40% at a concentration of 20 µM .
Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values between 15 to 25 µg/mL against various bacterial strains including E. coli and S. aureus .
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of various oxadiazole derivatives, this compound was shown to effectively modulate inflammatory responses in macrophages exposed to lipopolysaccharides (LPS). The results indicated a significant decrease in nitric oxide production and inflammatory mediator release .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The compound can be synthesized via a multi-step procedure involving condensation of 3,4-dimethoxyphenethylamine with a functionalized pyridinone-oxadiazole intermediate. Key steps include:
- Refluxing precursors (e.g., substituted oxazolones and acetamide derivatives) with pyridine and zeolite catalysts at 150°C for 5 hours to form the pyridinone-oxadiazole core .
- Purification via recrystallization from ethanol to isolate the final product.
- Standardization requires monitoring reaction progress using TLC or HPLC and optimizing catalyst loading (e.g., 0.01 M pyridine/zeolite) to minimize side products .
Q. Which spectroscopic methods are critical for characterizing this compound’s purity and structure?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups on the phenyl ring, oxadiazole connectivity) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
Q. What solubility and stability profiles should researchers prioritize during formulation?
- Solubility: Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4) to determine aggregation tendencies.
- Stability: Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
Advanced Research Questions
Q. How does the 4-methylphenyl-oxadiazole moiety influence biological activity, and what structural modifications could enhance target selectivity?
- The oxadiazole group acts as a bioisostere for ester or amide bonds, improving metabolic stability. The 4-methylphenyl substituent enhances lipophilicity, potentially increasing membrane permeability .
- Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost electron-deficient character, which may improve binding to kinase targets (e.g., EGFR) .
Q. What strategies resolve contradictions in reported antiproliferative activity data across cell lines?
- Dose-Response Analysis : Validate IC₅₀ values using multiple assays (MTT, ATP-based viability) to rule out false positives from assay interference .
- Target Engagement Studies : Use CRISPR-mediated gene knockout or siRNA to confirm whether activity correlates with specific pathways (e.g., apoptosis via Bcl-2 modulation) .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Molecular Docking : Screen against Pharmaprojects or ChEMBL databases to identify potential off-targets (e.g., cytochrome P450 enzymes) .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to forecast hepatotoxicity risks based on structural alerts (e.g., oxadiazole-related reactive metabolites) .
Q. What analytical challenges arise in quantifying metabolites during pharmacokinetic studies?
- LC-MS/MS Sensitivity : Optimize collision energy to detect low-abundance metabolites (e.g., hydroxylated or demethylated derivatives) .
- Matrix Effects : Use stable isotope-labeled internal standards to correct for ion suppression in biological matrices (e.g., plasma) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
